molecular formula C6H10N2O3S B8032899 2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide

2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide

Cat. No.: B8032899
M. Wt: 190.22 g/mol
InChI Key: MOTZXPACPCOFGM-UHFFFAOYSA-N
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Description

2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Hydroxylation and Methylation: The hydroxyl group can be introduced through a hydroxylation reaction, and the N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects or other biological activities.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, widely used as an antibiotic.

    N-methyl-1H-pyrrole-2-sulfonamide: Similar structure but lacks the hydroxyl group and N,N-dimethylation.

    2-hydroxy-1H-pyrrole-1-sulfonamide: Similar structure but lacks the N,N-dimethylation.

Uniqueness: 2-hydroxy-N,N-dimethyl-1H-pyrrole-1-sulfonamide is unique due to the combination of the hydroxyl group, N,N-dimethylation, and sulfonamide group

Properties

IUPAC Name

2-hydroxy-N,N-dimethylpyrrole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c1-7(2)12(10,11)8-5-3-4-6(8)9/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTZXPACPCOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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